1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone
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Description
1-(indolin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is 337.08849790 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Oxadiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , and antifungal properties. These activities suggest that the compound may interact with a variety of molecular targets involved in these biological processes.
Mode of Action
It is known that oxadiazole derivatives can interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Given the wide range of biological activities exhibited by oxadiazole derivatives, it is likely that this compound affects multiple biochemical pathways involved in processes such as cell proliferation, inflammation, viral replication, bacterial growth, and fungal growth .
Result of Action
Given the wide range of biological activities exhibited by oxadiazole derivatives, it is likely that this compound induces a variety of molecular and cellular changes depending on the specific target and biological context .
Biochemical Analysis
Biochemical Properties
1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound can bind to DNA, potentially interfering with the replication process and exhibiting antitumor activity .
Cellular Effects
The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline on cellular processes are profound. It influences cell signaling pathways, particularly those involved in inflammation and apoptosis. By inhibiting COX enzymes, it reduces the production of pro-inflammatory mediators, thus modulating the inflammatory response . Furthermore, its interaction with DNA can lead to changes in gene expression, potentially inducing apoptosis in cancer cells . This compound also affects cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline exerts its effects through several mechanisms. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of prostaglandins . Additionally, its interaction with DNA involves intercalation between base pairs, disrupting the replication process and leading to cell death in rapidly dividing cells . This compound may also modulate the activity of transcription factors, further influencing gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline have been observed to change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that its anti-inflammatory and antitumor effects persist over extended periods, although the exact duration of its activity can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline in animal models vary with dosage. At lower doses, it exhibits significant anti-inflammatory and antitumor activities without notable toxicity . At higher doses, toxic effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of optimizing the dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. The metabolites are then excreted via the kidneys. This compound can also influence metabolic flux by modulating the activity of enzymes involved in key metabolic pathways, such as glycolysis and the citric acid cycle.
Transport and Distribution
Within cells and tissues, 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is transported and distributed through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of 1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it can interact with its target enzymes and DNA . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16(21-11-10-13-6-4-5-9-15(13)21)12-24-18-20-19-17(23-18)14-7-2-1-3-8-14/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXZKUUANQNEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.